REACTION_CXSMILES
|
[NH2-].[Na+].[C:3]([OH:22])(=O)[CH2:4]CCCCCC/C=C\CCCCCCCC.[N:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[CH3:29].N.[H][H].[C:33]1([NH2:40])[CH:38]=[CH:37][CH:36]=[C:35]([NH2:39])[CH:34]=1.[OH2:41]>C1(C)C(C)=CC=CC=1>[C:33]([NH:40][C:24]1[CH:25]=[CH:26][CH:27]=[C:28]([NH:23][C:3](=[O:22])[CH3:4])[CH:29]=1)(=[O:41])[CH3:34].[N:40]1[CH:33]=[CH:38][CH:37]=[CH:36][C:35]=1[CH3:34].[C:33]1([NH2:40])[CH:38]=[CH:37][CH:36]=[C:35]([NH2:39])[CH:34]=1 |f:0.1|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
105.7 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
337 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
191.7 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)N)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 190° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
CUSTOM
|
Details
|
The autoclave was closed
|
Type
|
CUSTOM
|
Details
|
purged of air with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The sodamide slurry was heated
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated about 10 minutes longer
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
After adding 50 cc of ispropanol
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
It was extracted twice
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to recover 37.7 g of 2-picoline
|
Type
|
CUSTOM
|
Details
|
boiling from 212° C. at 102 mm to 220° C. at 104 mm
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
An analytical sample (m.p. 63.4°-64.6° C.) was prepared by recrystallization from isopropanol
|
Type
|
CUSTOM
|
Details
|
recovered
|
Reaction Time |
84 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC(=CC=C1)NC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2-].[Na+].[C:3]([OH:22])(=O)[CH2:4]CCCCCC/C=C\CCCCCCCC.[N:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[CH3:29].N.[H][H].[C:33]1([NH2:40])[CH:38]=[CH:37][CH:36]=[C:35]([NH2:39])[CH:34]=1.[OH2:41]>C1(C)C(C)=CC=CC=1>[C:33]([NH:40][C:24]1[CH:25]=[CH:26][CH:27]=[C:28]([NH:23][C:3](=[O:22])[CH3:4])[CH:29]=1)(=[O:41])[CH3:34].[N:40]1[CH:33]=[CH:38][CH:37]=[CH:36][C:35]=1[CH3:34].[C:33]1([NH2:40])[CH:38]=[CH:37][CH:36]=[C:35]([NH2:39])[CH:34]=1 |f:0.1|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
105.7 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
337 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
191.7 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)N)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 190° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
CUSTOM
|
Details
|
The autoclave was closed
|
Type
|
CUSTOM
|
Details
|
purged of air with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The sodamide slurry was heated
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated about 10 minutes longer
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
After adding 50 cc of ispropanol
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
It was extracted twice
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to recover 37.7 g of 2-picoline
|
Type
|
CUSTOM
|
Details
|
boiling from 212° C. at 102 mm to 220° C. at 104 mm
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
An analytical sample (m.p. 63.4°-64.6° C.) was prepared by recrystallization from isopropanol
|
Type
|
CUSTOM
|
Details
|
recovered
|
Reaction Time |
84 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC(=CC=C1)NC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2-].[Na+].[C:3]([OH:22])(=O)[CH2:4]CCCCCC/C=C\CCCCCCCC.[N:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[CH3:29].N.[H][H].[C:33]1([NH2:40])[CH:38]=[CH:37][CH:36]=[C:35]([NH2:39])[CH:34]=1.[OH2:41]>C1(C)C(C)=CC=CC=1>[C:33]([NH:40][C:24]1[CH:25]=[CH:26][CH:27]=[C:28]([NH:23][C:3](=[O:22])[CH3:4])[CH:29]=1)(=[O:41])[CH3:34].[N:40]1[CH:33]=[CH:38][CH:37]=[CH:36][C:35]=1[CH3:34].[C:33]1([NH2:40])[CH:38]=[CH:37][CH:36]=[C:35]([NH2:39])[CH:34]=1 |f:0.1|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
105.7 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
337 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
191.7 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)N)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 190° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
CUSTOM
|
Details
|
The autoclave was closed
|
Type
|
CUSTOM
|
Details
|
purged of air with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The sodamide slurry was heated
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated about 10 minutes longer
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
After adding 50 cc of ispropanol
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
It was extracted twice
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to recover 37.7 g of 2-picoline
|
Type
|
CUSTOM
|
Details
|
boiling from 212° C. at 102 mm to 220° C. at 104 mm
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
An analytical sample (m.p. 63.4°-64.6° C.) was prepared by recrystallization from isopropanol
|
Type
|
CUSTOM
|
Details
|
recovered
|
Reaction Time |
84 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC(=CC=C1)NC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2-].[Na+].[C:3]([OH:22])(=O)[CH2:4]CCCCCC/C=C\CCCCCCCC.[N:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[CH3:29].N.[H][H].[C:33]1([NH2:40])[CH:38]=[CH:37][CH:36]=[C:35]([NH2:39])[CH:34]=1.[OH2:41]>C1(C)C(C)=CC=CC=1>[C:33]([NH:40][C:24]1[CH:25]=[CH:26][CH:27]=[C:28]([NH:23][C:3](=[O:22])[CH3:4])[CH:29]=1)(=[O:41])[CH3:34].[N:40]1[CH:33]=[CH:38][CH:37]=[CH:36][C:35]=1[CH3:34].[C:33]1([NH2:40])[CH:38]=[CH:37][CH:36]=[C:35]([NH2:39])[CH:34]=1 |f:0.1|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
105.7 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
337 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
191.7 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)N)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 190° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
CUSTOM
|
Details
|
The autoclave was closed
|
Type
|
CUSTOM
|
Details
|
purged of air with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The sodamide slurry was heated
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated about 10 minutes longer
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
After adding 50 cc of ispropanol
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
It was extracted twice
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to recover 37.7 g of 2-picoline
|
Type
|
CUSTOM
|
Details
|
boiling from 212° C. at 102 mm to 220° C. at 104 mm
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
An analytical sample (m.p. 63.4°-64.6° C.) was prepared by recrystallization from isopropanol
|
Type
|
CUSTOM
|
Details
|
recovered
|
Reaction Time |
84 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC(=CC=C1)NC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2-].[Na+].[C:3]([OH:22])(=O)[CH2:4]CCCCCC/C=C\CCCCCCCC.[N:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[CH3:29].N.[H][H].[C:33]1([NH2:40])[CH:38]=[CH:37][CH:36]=[C:35]([NH2:39])[CH:34]=1.[OH2:41]>C1(C)C(C)=CC=CC=1>[C:33]([NH:40][C:24]1[CH:25]=[CH:26][CH:27]=[C:28]([NH:23][C:3](=[O:22])[CH3:4])[CH:29]=1)(=[O:41])[CH3:34].[N:40]1[CH:33]=[CH:38][CH:37]=[CH:36][C:35]=1[CH3:34].[C:33]1([NH2:40])[CH:38]=[CH:37][CH:36]=[C:35]([NH2:39])[CH:34]=1 |f:0.1|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
105.7 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
337 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
191.7 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)N)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 190° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
CUSTOM
|
Details
|
The autoclave was closed
|
Type
|
CUSTOM
|
Details
|
purged of air with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The sodamide slurry was heated
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated about 10 minutes longer
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
After adding 50 cc of ispropanol
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
It was extracted twice
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to recover 37.7 g of 2-picoline
|
Type
|
CUSTOM
|
Details
|
boiling from 212° C. at 102 mm to 220° C. at 104 mm
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
An analytical sample (m.p. 63.4°-64.6° C.) was prepared by recrystallization from isopropanol
|
Type
|
CUSTOM
|
Details
|
recovered
|
Reaction Time |
84 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC(=CC=C1)NC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |